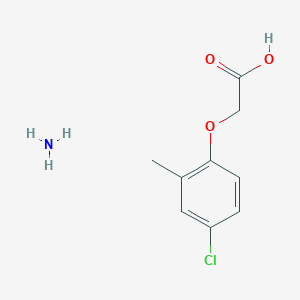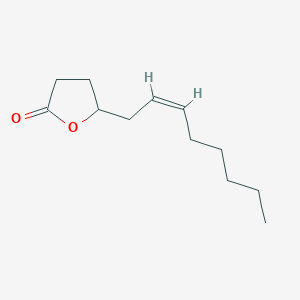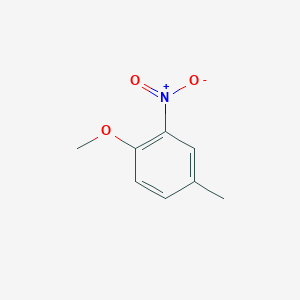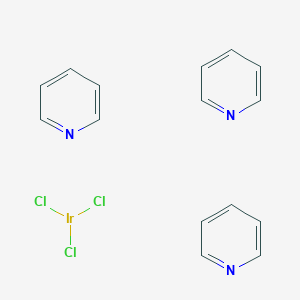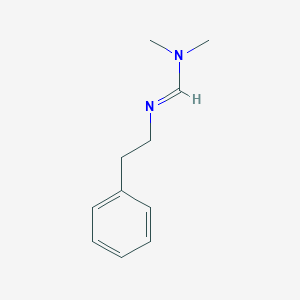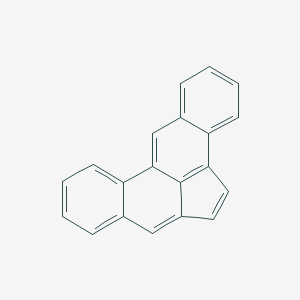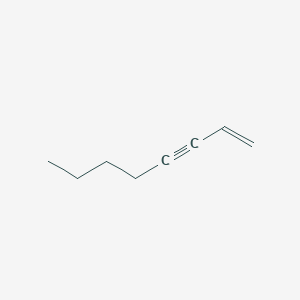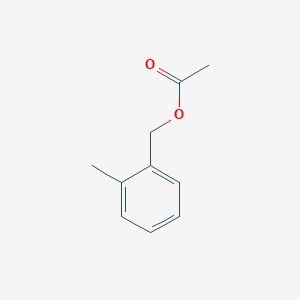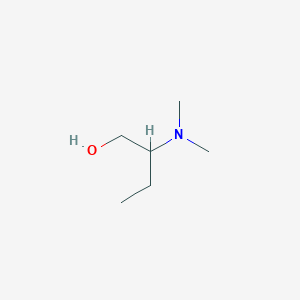
2-(Dimethylamino)butan-1-ol
説明
The compound "2-(Dimethylamino)butan-1-ol" is a chemical that features in various research contexts. While it is not directly mentioned in the provided papers, derivatives and structurally related compounds are discussed, which can provide insights into the chemical behavior and properties of "2-(Dimethylamino)butan-1-ol".
Synthesis Analysis
The synthesis of related compounds is described in the papers. For instance, derivatives of 1,3-butadiene with dialkylamino silyl groups were synthesized and polymerized under anionic conditions, which could be relevant to the synthesis of "2-(Dimethylamino)butan-1-ol" derivatives . Additionally, the synthesis of new compounds with antituberculosis activity, which include a dimethylamino group attached to a butan-2-ol structure, suggests the potential for synthesizing similar compounds with biological activity .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques and single crystal X-ray diffraction . These techniques could similarly be applied to "2-(Dimethylamino)butan-1-ol" to determine its molecular structure and confirm its synthesis.
Chemical Reactions Analysis
The papers discuss the reactivity of compounds that share functional groups with "2-(Dimethylamino)butan-1-ol". For example, the anionic polymerization of butadiene derivatives and the trapping of butatrienylidene intermediates with heterocycles indicate that the dimethylamino group can participate in chemical reactions leading to complex structures, which could be extrapolated to reactions involving "2-(Dimethylamino)butan-1-ol".
Physical and Chemical Properties Analysis
The physical and chemical properties of "2-(Dimethylamino)butan-1-ol" can be inferred from related compounds. The excess molar enthalpies of mixtures involving butan-1-ol and various amides have been measured, providing insights into the molecular interactions that could be expected for "2-(Dimethylamino)butan-1-ol" in solution . The negative and positive excess enthalpies indicate different types of interactions that could be present in mixtures with "2-(Dimethylamino)butan-1-ol".
科学的研究の応用
Antituberculosis Activity: A compound related to "2-(Dimethylamino)butan-1-ol", specifically "(1R*,2S*)-1-(6-Bromo-2-chloroquinolin-3-yl)-4-dimethylamino-2-(naphthalen-1-yl)-1-phenylbutan-2-ol hydrocitrate," has demonstrated high antituberculosis activity and is in the final stage of clinical trials for use in clinical practice (Omel’kov, Fedorov, & Stepanov, 2019).
Analgesic and Anti-inflammatory Applications: Another derivative, "4-dialkylamino-1-(5-substituted or unsubstituted 1-phenyl-1H-pyrazol-4-yl)butan-1-ols," has been synthesized and tested for anti-inflammatory and analgesic activities, demonstrating good analgesic activity and strong platelet anti-aggregating properties (Menozzi et al., 2000).
Stereochemistry in Amino-Carbonyl Compounds: Research on diastereomeric amino-alcohols related to "2-(Dimethylamino)butan-1-ol" has helped determine the absolute and relative configurations of these compounds, which are important for understanding their biological activities (Tramontini, Angiolini, Fouquey, & Jacques, 1973).
Radical Scavenging Activity: Studies on analogs like "2,6-dimethyl-5-hepten-2-ol" have explored their radical scavenging activity, which is relevant for understanding their antioxidant properties (Stobiecka, Sikora, Bonikowski, & Kula, 2016).
Catalysis in Esterification: Compounds like "2-tert-butyl-3-(NN-dimethylamino)propan-1-ol" have been shown to influence both the rate and mechanism of catalyzed acyl transfer, demonstrating their potential in catalytic applications (Steels, Clercq, & Maskill, 1993).
Solvatochromic Behavior: Research has also been conducted on the solvatochromic behavior of related compounds in various solvent mixtures, which is crucial for understanding solute-solvent interactions (Giusti, Marini, & Machado, 2009).
Safety And Hazards
“2-(Dimethylamino)butan-1-ol” is a flammable liquid and vapor . It is harmful if swallowed . It causes skin irritation and serious eye damage . It may cause respiratory irritation and may cause drowsiness or dizziness . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .
特性
IUPAC Name |
2-(dimethylamino)butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-4-6(5-8)7(2)3/h6,8H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWCDIUTGJVEQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80280626 | |
| Record name | 2-(dimethylamino)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80280626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)butan-1-ol | |
CAS RN |
17199-17-6 | |
| Record name | 17199-17-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50612 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 17199-17-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17708 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(dimethylamino)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80280626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



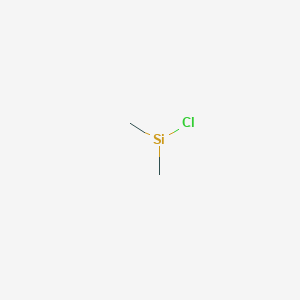
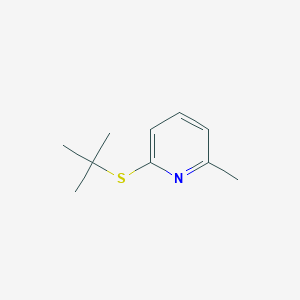
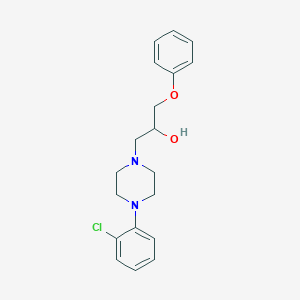
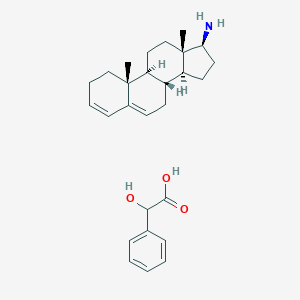
![6-[(4-Amino-M-tolyl)azo]toluene-3-sulphonic acid](/img/structure/B94637.png)
